![molecular formula C13H19NO B3366844 1-Benzylazepan-3-ol CAS No. 148473-84-1](/img/structure/B3366844.png)
1-Benzylazepan-3-ol
Overview
Description
1-Benzylazepan-3-ol is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.30 . It appears as a light yellow liquid .
Molecular Structure Analysis
The InChI code for 1-Benzylazepan-3-ol is 1S/C13H19NO/c15-13-8-4-5-9-14 (11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure, it’s recommended to refer to specialized databases or software .Physical And Chemical Properties Analysis
1-Benzylazepan-3-ol is a light yellow liquid . Its molecular weight is 205.3 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed .Scientific Research Applications
1. Antimicrobial Activity
One study investigated the inhibitory action of benzyl alcohol derivatives, including 3-phenylpropan-1-ol and 2-phenylethanol, against Pseudomonas aeruginosa. The results suggested potential use as preservatives in oral suspensions and mixtures due to their bactericidal action, particularly when combined with benzalkonium chloride (Richards & McBride, 1973).
2. Catalytic Activity
The catalytic activity of benzene oxidation has been linked to certain manganese oxide nanostructures. The study explored how different morphologies of these nanostructures, including nanoflowers and nanosheets, affect their efficiency in catalyzing reactions (Hou et al., 2014).
3. Role in Asymmetric Synthesis
Benzylazepan-3-ol derivatives have been used in the lipase-catalyzed resolution of chiral 1,3-amino alcohols. This enzymatic process is essential for producing enantiomerically pure compounds, such as (S)-dapoxetine, showcasing their significance in asymmetric synthesis (Torre et al., 2006).
4. Chemical Synthesis Development
A study focused on the development of an optimized process for synthesizing 1-Benzylazetidin-3-ol. The process emphasizes economical and efficient production, highlighting the industrial importance of this compound in the synthesis of azetidine derivatives (Reddy et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzylazepan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQNKWPCOMTRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylazepan-3-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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